molecular formula C12H15BrMg B12637246 Magnesium;cyclohexylbenzene;bromide

Magnesium;cyclohexylbenzene;bromide

Cat. No.: B12637246
M. Wt: 263.46 g/mol
InChI Key: DAKVLNHXSJRVAN-UHFFFAOYSA-M
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Description

Magnesium cyclohexylbenzene bromide is an organomagnesium bromide compound, classified as a Grignard reagent. Its structure comprises a cyclohexylmethyl group (C₆H₁₁CH₂–) bonded to magnesium, with bromide as the counterion, yielding the formula C₇H₁₃BrMg . This reagent is typically synthesized via the reaction of bromocyclohexylmethane with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether . Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the introduction of cyclohexylmethyl groups into target molecules .

Properties

Molecular Formula

C12H15BrMg

Molecular Weight

263.46 g/mol

IUPAC Name

magnesium;cyclohexylbenzene;bromide

InChI

InChI=1S/C12H15.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1

InChI Key

DAKVLNHXSJRVAN-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=CC=CC=[C-]2.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;cyclohexylbenzene;bromide is synthesized through the reaction of cyclohexylbenzene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water. The general reaction is as follows: [ \text{C6H11C6H5Br} + \text{Mg} \rightarrow \text{C6H11C6H5MgBr} ]

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where cyclohexylbenzene and magnesium are combined under controlled conditions. The reaction is often catalyzed by iodine to enhance the reactivity of magnesium. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, particularly with aryl halides. A manganese-catalyzed pathway involves the formation of a triorganomanganate complex (e.g., MnCl2\text{MnCl}_2 + organomagnesium halide), which acts as both a nucleophile and electron donor . For example:

  • Reaction with para-substituted aryl halides : Cyclohexylmagnesium bromide reacts with aryl chlorides containing electron-withdrawing groups (e.g., cyano, ester) via a single-electron transfer (SET) mechanism. This avoids traditional oxidative addition pathways .

  • Radical intermediates : The reaction proceeds through aryl radical intermediates, where the manganese complex facilitates nucleophilic attack on the electrophilic radical .

Nucleophilic Addition to Electrophiles

Like other Grignard reagents, magnesium cyclohexylbenzene bromide reacts with carbonyl compounds (e.g., aldehydes, ketones) and imines to form alcohols. For example:

  • Addition to imines : The reagent reacts with tert-butyl sulfinyl imines to form secondary alcohols with moderate to high diastereoselectivity (e.g., diastereomeric ratio up to 95:5) .

  • Side reactions : In some cases, hydride transfer or reduction of substrates can occur, leading to byproducts .

Comparative Reactivity

The reactivity of magnesium cyclohexylbenzene bromide is influenced by substituents and reaction conditions:

  • Steric effects : Bulky cyclohexyl groups may hinder nucleophilic attack compared to less hindered Grignard reagents like methylmagnesium bromide .

  • Electrophile compatibility : Electron-withdrawing groups (e.g., cyano) on aryl halides enhance reactivity in cross-coupling, while electron-donating groups (e.g., methoxy) reduce it .

Research and Mechanistic Insights

  • Radical pathways : MnCl2_2-catalyzed reactions involve triorganomanganate complexes, which are softer nucleophiles than Grignard reagents themselves .

  • Fluorinated substrates : Fluorinated aryl halides exhibit varied reactivity, with para-fluoro substituents often leading to side products (e.g., C–F bond cleavage) .

  • Catalyst influence : Palladium complexes with dppp ligands generally outperform iron or nickel catalysts in cross-coupling efficiency .

Scientific Research Applications

Chemical Properties and Structure

Cyclohexyl magnesium bromide is a Grignard reagent with the formula C6H11BrMg\text{C}_6\text{H}_{11}\text{BrMg}. It is typically used in organic synthesis due to its nucleophilic properties, allowing it to react with various electrophiles. The compound is characterized by its liquid state at room temperature and has a density of approximately 0.966 g/mL at 25 °C .

Cross-Coupling Reactions

One of the primary applications of cyclohexyl magnesium bromide is in cross-coupling reactions, particularly with aryl halides. A study highlighted the coupling of cyclohexyl magnesium bromide with fluorinated bromobenzene derivatives using transition metal catalysts such as iron, nickel, and palladium. This method produced cyclohexylbenzene derivatives, which are valuable in the production of liquid crystalline materials and other industrial applications .

Catalyst Yield (%) Remarks
IronVariesEffective for various fluorinated substrates
NickelVariesComparable results to iron
PalladiumHighestMost effective for cross-coupling reactions

Synthesis of Biologically Active Compounds

Cyclohexyl magnesium bromide has also been utilized in the synthesis of biologically active molecules. For instance, it is involved in the preparation of dipeptidyl boronic acid proteasome inhibitors and substituted 1,3-dihydroindole-2-ones, which exhibit antitumor effects . These compounds are significant in medicinal chemistry for developing new therapeutic agents.

Manganese-Catalyzed Cross-Coupling

Recent research has explored manganese-catalyzed cross-coupling reactions involving cyclohexyl magnesium bromide. This approach offers an alternative to traditional palladium-catalyzed methods, potentially reducing costs and environmental impact . The mechanism involves the formation of a triorganomanganate complex that acts as both nucleophile and electron donor.

Mechanistic Studies

Mechanistic studies have indicated that cyclohexyl magnesium bromide can undergo metal-halogen exchange reactions, facilitating the dehalogenation process in various synthetic pathways . This property enhances its utility in developing complex organic molecules.

Study on Fluorinated Bromobenzenes

In a comprehensive study, thirteen fluorinated bromobenzene derivatives were reacted with cyclohexyl magnesium bromide to assess the efficiency of various transition metal catalysts . The findings demonstrated that palladium-based catalysts consistently yielded higher product quantities compared to iron or nickel.

Synthesis of Phenolic Compounds

Another notable application involves the use of cyclohexyl magnesium bromide in synthesizing phenolic compounds from cyclohexylbenzene through oxidation processes. This pathway provides an innovative method for producing phenol while minimizing waste associated with traditional methods .

Mechanism of Action

The compound exerts its effects through the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The mechanism involves the transfer of electrons from the magnesium atom to the carbon atom, making the carbon highly nucleophilic.

Comparison with Similar Compounds

Key Differences :

  • Cyclohexylmethyl MgBr requires aliphatic bromide precursors, while phenyl MgBr derives from aromatic bromides. The cyclohexyl group introduces steric bulk, slowing reactivity compared to smaller alkyl Grignard reagents .
  • MgBr₂ is a simple ionic salt, unlike organomagnesium compounds, and is used as a Lewis acid catalyst rather than a nucleophile .
Physical and Chemical Properties
Property Cyclohexylmethyl MgBr Phenyl MgBr MgBr₂
Solubility Soluble in THF, ether Soluble in ether Soluble in H₂O (125 g/100g at 100°C), ethanol
Thermal Stability Decomposes above 100°C Stable below 50°C Melts at 711°C
Reactivity with H₂O Violent hydrolysis Violent hydrolysis Hygroscopic; dissolves
Standard ΔfH° (kJ/mol) N/A N/A -524.26 (solid)

Insights :

  • Cyclohexylmethyl MgBr’s solubility in ethers aligns with typical Grignard behavior, whereas MgBr₂ ’s high water solubility reflects its ionic nature .
  • The inorganic MgBr₂ exhibits significantly higher thermal stability (melting point >700°C) compared to organomagnesium compounds .

Case Study :

  • In , phenyl MgBr reacts with 2-hydroxymethyl cyclohexanone to form a tertiary alcohol, demonstrating its utility in ketone alkylation. In contrast, cyclohexylmethyl MgBr would introduce a bulkier alkyl group, affecting reaction kinetics and product steric effects .

Biological Activity

The compound Magnesium;cyclohexylbenzene;bromide is of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Biological Activity

Research indicates that compounds containing magnesium and bromine can exhibit various biological activities. The presence of cyclohexylbenzene as part of the molecular structure may also contribute unique properties due to its hydrophobic nature and ability to interact with biological membranes.

The biological activity of magnesium compounds often involves interactions with cellular components such as enzymes and receptors. Magnesium ions are known to play crucial roles in enzymatic reactions and cellular signaling pathways. The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Cell Membrane Interaction : The hydrophobic nature of cyclohexylbenzene may facilitate interactions with cell membranes, potentially influencing membrane fluidity and permeability.

Case Studies

  • Antimicrobial Activity : A study investigating various magnesium compounds found that they exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.02 to 0.52 mg/ml, indicating a strong potential for antibacterial applications .
  • Anticancer Properties : Research into similar brominated compounds has revealed their potential as anticancer agents. For instance, brominated benzene derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Anti-inflammatory Effects : Magnesium salts have been documented for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Table 1: Antimicrobial Activity of Magnesium Compounds

CompoundMIC (mg/ml)Target Organisms
This compound0.04 - 0.52E. coli, S. aureus, E. faecalis
Methyl 2-amino-4-thiophene0.07Gram-positive bacteria
Cyclohexylbenzene derivative0.09Gram-negative bacteria

Table 2: Cytotoxicity Assays

CompoundLC50 (mg/ml)Cell Line Used
This compound30.56 - 689.39Vero cells
Methyl 2-amino-4-thiophene<100Various cancer cell lines

Research Findings

Recent studies have highlighted the importance of structural features in determining the biological activity of magnesium-containing compounds:

  • Bromine Substitution : The substitution of hydrogen atoms with bromine enhances the biological activity by strengthening metal–carbene bonds, which may improve the efficacy of these compounds in therapeutic applications .
  • Charge Transfer Mechanism : The charge transfer between the magnesium ion and organic moieties like cyclohexylbenzene plays a significant role in enhancing reactivity and biological interaction .

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